![molecular formula C15H27N3O3 B7914942 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914942.png)
4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is notable for its unique structure, which includes a cyclopropyl group and a tert-butyl ester moiety, often making it an important subject of study in various fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can involve several steps:
Formation of the Cyclopropyl Group: : The cyclopropyl group can be introduced through a cyclopropanation reaction, typically utilizing reagents such as diazomethane in the presence of a catalyst.
Attachment of the Piperidine Ring: : The piperidine ring can be synthesized through a Mannich reaction, combining formaldehyde, an amine, and a ketone.
Formation of the Tert-butyl Ester: : The tert-butyl ester group can be introduced through an esterification reaction, typically involving tert-butanol and an acid catalyst.
Final Assembly: : The final compound can be obtained by coupling the previously synthesized intermediates using reagents like N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production often follows similar steps as laboratory synthesis but on a larger scale, with optimizations for yield, cost-efficiency, and safety. Techniques such as flow chemistry may be employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, potentially forming amides or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols from the corresponding carbonyl compounds.
Substitution: : Nucleophilic substitution reactions can replace the tert-butyl ester with other ester or amide functionalities.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Alkyl halides, Acid chlorides
Major Products:
Oxidation Products: : Carboxylic acids, Amides
Reduction Products: : Amines, Alcohols
Substitution Products: : Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound finds applications across several domains:
Chemistry: : Utilized in synthetic organic chemistry for the development of novel compounds.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic properties, including as a precursor or intermediate in drug synthesis.
Industry: : Used in the development of advanced materials and as a research chemical for various applications.
Mecanismo De Acción
The mechanism of action of 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interactions at the molecular level with specific biological targets. The cyclopropyl and piperidine moieties can enhance binding affinity to certain enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Enzymes: : May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: : Potential binding to receptor sites, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
4-(Piperidine-1-yl)-benzoic acid
Piperidine-1-carboxylic acid
Cyclopropylamine derivatives
These compounds may share the piperidine ring but differ in their additional functional groups, which can result in distinct chemical reactivities and biological activities.
There you have it—an exhaustive breakdown. Anything else you’d like to delve into or need clarification on?
Propiedades
IUPAC Name |
tert-butyl 4-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-6-12(7-9-17)18(11-4-5-11)13(19)10-16/h11-12H,4-10,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANVPPHUWFWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
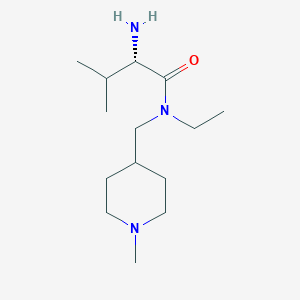
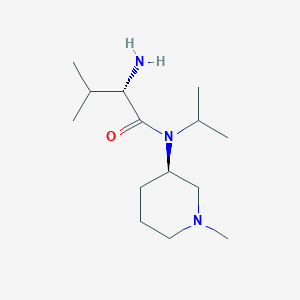
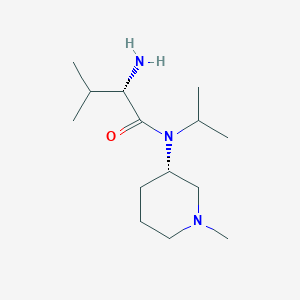
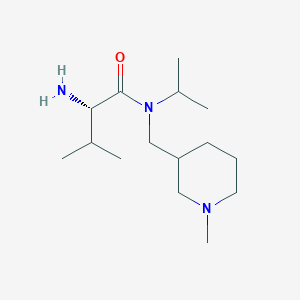
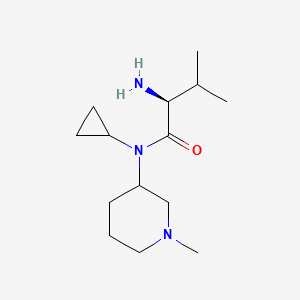
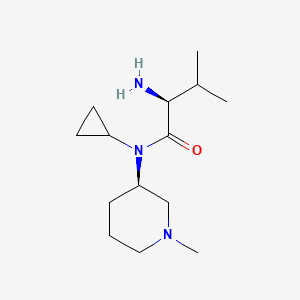
![3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914901.png)
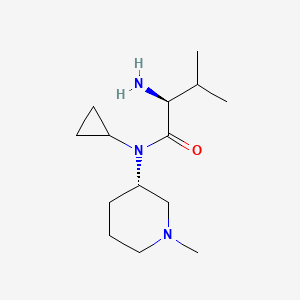


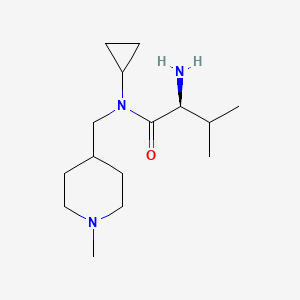
![(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914937.png)
![4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914959.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7914966.png)
